An In-depth Technical Guide to the Basic Properties of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
An In-depth Technical Guide to the Basic Properties of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is widely utilized in neuroscience research to probe the serotonergic system and serves as a key structural motif in the development of novel therapeutics targeting various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of TFMPP, including its basicity, solubility, and interactions with serotonin receptors. Detailed experimental protocols and visual representations of key concepts are included to facilitate its practical application in a research and development setting.
Physicochemical Properties
The basic properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key physicochemical characteristics of TFMPP.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
| Synonyms | TFMPP, 1-(m-Trifluoromethylphenyl)piperazine | |
| CAS Number | 15532-75-9 | |
| Molecular Formula | C₁₁H₁₃F₃N₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Colorless to yellow viscous liquid | |
| Boiling Point | 100-102 °C at 0.1 mmHg | |
| Density | 1.226 g/mL at 25 °C | |
| Refractive Index | n20/D 1.521 |
Basicity (pKa)
| Parameter | Value | Method |
| Predicted pKa | 8.88 ± 0.10 | Computational Prediction |
Note: This is a predicted value. For precise determination, an experimental method such as potentiometric titration is recommended.
Solubility Profile
The solubility of a compound is essential for its formulation and delivery. The solubility of TFMPP has been described qualitatively for the free base and quantitatively for its hydrochloride salt in various solvents.
Qualitative Solubility of TFMPP Free Base:
| Solvent | Solubility |
| Acetone | Slightly Soluble[2] |
| Methanol | Fairly Soluble[2] |
Quantitative Solubility of TFMPP Hydrochloride (TFMPP HCl):
| Solvent | Solubility |
| DMF | 20 mg/mL[3] |
| DMSO | 20 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
| PBS (pH 7.2) | 10 mg/mL[3] |
Qualitative Solubility of TFMPP Hydrochloride in Various Solvents: [2]
| Solvent | Abbreviation | Solubility |
| Acetone | A | Slightly Soluble (SS) |
| Chloroform | C | Soluble (S) |
| Ether | E | Very Slightly Soluble (VSS) |
| Hexane | H | Insoluble (I) |
| Methanol | M | Freely Soluble (FS) |
| Water | W | Very Soluble (VS) |
Pharmacological Properties: Interaction with Serotonin Receptors
TFMPP is primarily characterized by its activity as a non-selective serotonin (5-HT) receptor agonist. It also exhibits activity at the serotonin transporter (SERT).
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of TFMPP for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT₁A | 288 - 1,950 |
| 5-HT₁B | 30 - 132 |
| 5-HT₁D | 282 |
| 5-HT₂A | 160 - 269 |
| 5-HT₂C | 62 |
| 5-HT₃ | 2,373 (IC₅₀) |
Functional Activity
TFMPP displays varying functional activities at the different serotonin receptor subtypes it binds to.
| Receptor Subtype | Functional Activity |
| 5-HT₁A | Full Agonist |
| 5-HT₁B | Full Agonist |
| 5-HT₁D | Full Agonist |
| 5-HT₂A | Weak Partial Agonist or Antagonist |
| 5-HT₂C | Full Agonist |
| SERT | Serotonin Releaser (EC₅₀ = 121 nM) |
Signaling Pathways
The functional activity of TFMPP at serotonin receptors translates into the modulation of specific intracellular signaling cascades. The primary G protein coupling for the major serotonin receptor families is well-established.
G Protein Coupling and Downstream Effects
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5-HT₁ Receptor Family (5-HT₁A, 5-HT₁B, 5-HT₁D): These receptors are predominantly coupled to inhibitory G proteins of the Gi/o family. Agonism by TFMPP at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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5-HT₂ Receptor Family (5-HT₂A, 5-HT₂C): These receptors are primarily coupled to G proteins of the Gq/11 family. Activation of these receptors by TFMPP stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Below is a diagram illustrating the primary signaling pathways activated by TFMPP at 5-HT₁ and 5-HT₂ receptor subtypes.
Caption: Signaling pathways of TFMPP at 5-HT₁ and 5-HT₂ receptors.
Experimental Protocols
This section outlines the methodologies for determining the key basic and pharmacological properties of 1-[3-(Trifluoromethyl)phenyl]piperazine.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
